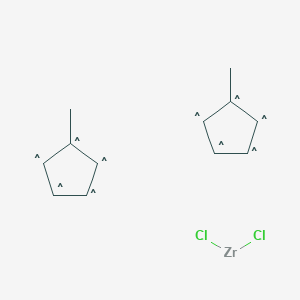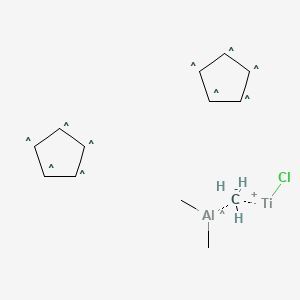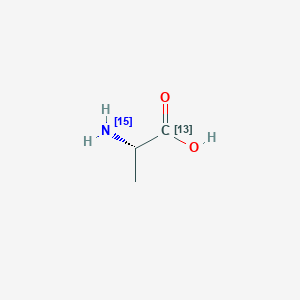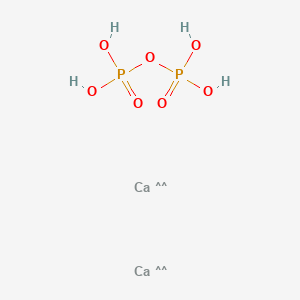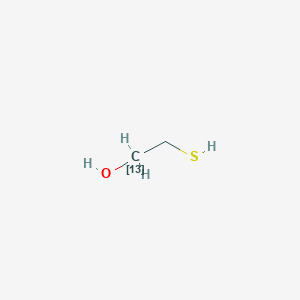
2-sulfanyl(113C)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sulfanyl(113C)ethanol, also known as 2-mercaptoethanol, is an organosulfur compound with the chemical formula C2H6OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a two-carbon chain. This compound is commonly used in various chemical and biological applications due to its reducing properties and ability to break disulfide bonds in proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-sulfanyl(113C)ethanol can be synthesized through several methods:
Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce this compound.
Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.
Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Esterification: Carboxylic acids and acid catalysts.
Major Products
Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.
Reduction: Reduced proteins or molecules.
Substitution: Thioethers.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.
Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.
Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.
Mécanisme D'action
The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.
Comparaison Avec Des Composés Similaires
2-sulfanyl(113C)ethanol can be compared with other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, used in protein synthesis and metabolism.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions and detoxification.
Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds in proteins.
Uniqueness
This compound is unique due to its combination of a thiol and hydroxyl group, making it a versatile reducing agent with applications in both chemical and biological fields. Its ability to break disulfide bonds efficiently and its relatively simple structure contribute to its widespread use in research and industry.
Propriétés
Numéro CAS |
286013-19-2 |
|---|---|
Formule moléculaire |
C2H6OS |
Poids moléculaire |
79.13 g/mol |
Nom IUPAC |
2-sulfanyl(113C)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1 |
Clé InChI |
DGVVWUTYPXICAM-OUBTZVSYSA-N |
SMILES isomérique |
C([13CH2]O)S |
SMILES canonique |
C(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


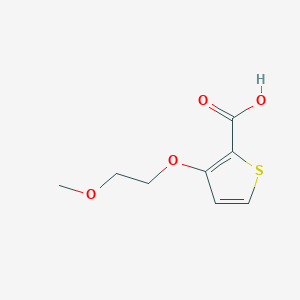
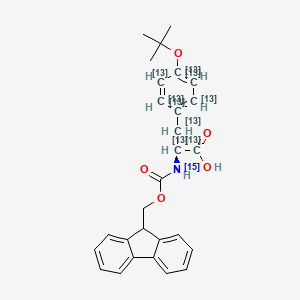
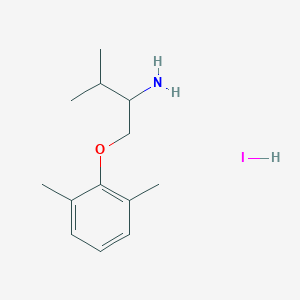
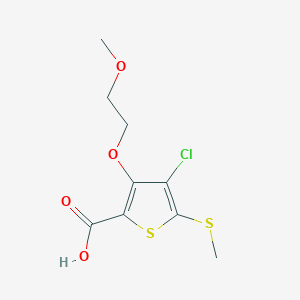
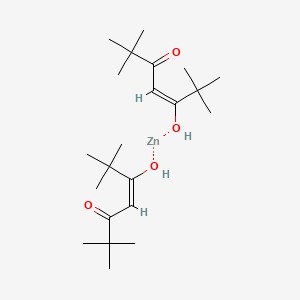

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)


